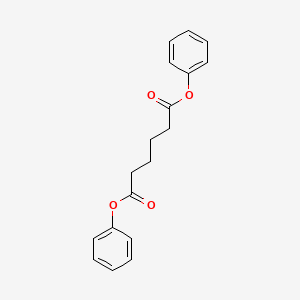

Diphenyl adipate

Vue d'ensemble

Description

Diphenyl adipate is a chemical compound with the molecular formula C18H18O4 . It has an average mass of 298.333 Da and a monoisotopic mass of 298.120514 Da .

Synthesis Analysis

The synthesis of Diphenyl adipate has been studied in various contexts. For instance, one study discussed the synthesis of dimethyl adipate (DAP), a stable configuration of adipic acid, from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC). This process used solid basic catalysts such as MgO, Mg5(CO3)4(OH)2·4H2O, KOCH3, and Ca(OCH3)2 . Another research mentioned the polycondensation of glycerol and divinyl adipate to produce polyglycerol adipate (PGA) at different temperatures .

Molecular Structure Analysis

The molecular structure of Diphenyl adipate is characterized by its molecular formula C18H18O4 . Further details about its structure can be found in the references .

Chemical Reactions Analysis

In the context of chemical reactions, Diphenyl adipate has been studied in the conversion of cyclopentanone into dimethyl adipate over solid basic catalysts with dimethyl carbonate . The methylation of DAP and CPO and the self-aldol condensation of CPO to form dimers and oligomers are reactions that occur in parallel with the production of DAP .

Physical And Chemical Properties Analysis

Diphenyl adipate has a density of 1.2±0.1 g/cm3, a boiling point of 444.5±28.0 °C at 760 mmHg, and a flash point of 223.2±22.4 °C . It also has a molar refractivity of 82.4±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 258.6±3.0 cm3 .

Applications De Recherche Scientifique

Induction of Adipocyte Differentiation : Research has shown that polybrominated diphenyl ethers (PBDEs), related to diphenyl adipate, can induce adipocyte differentiation in cell models. This has implications for understanding how certain chemicals can influence fat cell development and metabolism (Tung, Boudreau, Wade, & Atlas, 2014).

Breast Cancer Risk : A study investigating the association between adipose concentrations of PBDEs and breast cancer risk found that high levels of these compounds were present in a California population, although no clear evidence of an increased cancer risk was established. This highlights the potential health implications of environmental contaminants (Hurley et al., 2011).

Analysis in Food and Packaging : Diphenyl adipate, among other compounds, has been studied for its presence and effects in food contact materials. Guidelines for determining the presence of such compounds in food have been suggested, indicating its significance in food safety and consumer health (Silva et al., 2006).

Toxicity and Teratogenic Effects : Adipic acid esters, including diphenyl adipate, were evaluated for embryonic-fetal toxicity and teratogenic effects in rats. The study suggested that these compounds are less teratogenic than phthalates when administered during gestation (Singh, Lawrence, & Autian, 1973).

Coordination Polymers and Luminescence : Research into novel coordination polymers using adipate (including diphenyl adipate) and their luminescent properties has been conducted. These studies are significant for the development of new materials with potential applications in various fields (Liao, Cheng, Tsai, & Yang, 2002).

Endocrine and Noradrenergic Mechanisms : A study on triphenyl phosphate, a compound related to diphenyl adipate, revealed its effects on adipogenic differentiation, glucose uptake, and lipolysis in cells. This suggests the potential endocrine-disrupting properties of such compounds (Cano-Sancho, Smith, & La Merrill, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

diphenyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIFKMOUQSYRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335714 | |

| Record name | Diphenyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl adipate | |

CAS RN |

3195-37-7 | |

| Record name | 1,6-Diphenyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)

![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)